molecular formula C16H16ClN3O3S2 B2524638 5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide CAS No. 2097929-89-8

5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2524638
CAS No.: 2097929-89-8
M. Wt: 397.89
InChI Key: WQDLWLSOQJAKOD-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted with a chlorine atom at position 3. The amide nitrogen is linked to an ethyl chain terminating in a 3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol moiety. This structure combines a sulfur-containing heterocycle (benzothiadiazole) with a cyclopropyl group, which may enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding . The molecular formula is C₁₈H₁₇ClN₄O₂S, with a molecular weight of 388.9 g/mol .

Properties

IUPAC Name

5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S2/c17-15-8-7-14(24-15)16(21)18-9-10-19-12-3-1-2-4-13(12)20(11-5-6-11)25(19,22)23/h1-4,7-8,11H,5-6,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDLWLSOQJAKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound based on available literature.

The compound's IUPAC name is this compound. Its molecular formula is C21H24ClN3O4SC_{21}H_{24}ClN_{3}O_{4}S with a molecular weight of approximately 449.95 g/mol. The structure includes a thiophene ring and a benzothiadiazole moiety which are known for their diverse biological activities.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, compounds containing benzothiadiazole structures have been shown to inhibit human cytomegalovirus (HCMV) effectively. In vitro studies reported IC50 values in the low micromolar range for related compounds .

The proposed mechanism involves the inhibition of viral replication through interference with viral enzymes or host cell pathways. The benzothiadiazole moiety is believed to interact with specific viral proteins, disrupting their function and thereby reducing viral load in infected cells.

Anticancer Activity

Compounds with similar structures have also been evaluated for anticancer activity. For example, certain benzothiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the activation of caspase pathways and modulation of cell cycle regulators.

Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of related compounds against HCMV, a derivative with a similar structure to this compound showed an IC50 value of approximately 0.30 µM with minimal cytotoxicity (CC50 > 100 µM) . This highlights the potential for selective antiviral agents derived from this chemical class.

Study 2: Anticancer Activity

Another study assessed the cytotoxicity of benzothiadiazole derivatives against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives caused significant cell death at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity IC50 (µM) CC50 (µM) Cell Lines Tested
Antiviral (HCMV)0.30>100Human fibroblasts
Anticancer (MCF7)10Not reportedBreast cancer
Anticancer (A549)15Not reportedLung cancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Heterocycle Analysis

The table below compares key structural features and molecular properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Heterocycles Biological Activity/Notes Reference
Target compound C₁₈H₁₇ClN₄O₂S 388.9 Benzothiadiazole, cyclopropyl, thiophene-carboxamide Not explicitly reported; inferred enzyme modulation
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide C₂₅H₁₈ClF₃N₃O₂S 528.9 Thiazolidinone, indole, trifluoromethyl Antimicrobial, anti-inflammatory
3-Chloro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (Compound 85) C₁₂H₇ClN₃O₂S₂ 331.8 Nitrothiazole, benzothiophene-carboxamide Antimicrobial (broad-spectrum)
Dasatinib (BMS-354825) C₂₂H₂₆ClN₇O₂S·H₂O 506.0 Thiazole-carboxamide, piperazine Anticancer (tyrosine kinase inhibitor)
N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide C₁₃H₁₃N₅O₅S 363.3 Benzofuran, nitro, thiazole Synthetic intermediate; unconfirmed activity

Structural and Pharmacological Insights

  • Benzothiadiazole vs. Thiazolidinone/Thiazole: The target compound’s benzothiadiazole core (with two sulfone groups) offers distinct electronic properties compared to thiazolidinones () or thiazoles ().
  • Cyclopropyl Substitution : The cyclopropyl group in the target compound (absent in analogs like Compound 85 or Dasatinib) could reduce metabolic oxidation, extending half-life .
  • Chlorine Position : The 5-chloro substitution on the thiophene ring is shared with Compound 85 (3-chloro on benzothiophene). Chlorine’s electron-withdrawing effects may modulate electronic density, affecting binding to hydrophobic enzyme pockets .

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